Cbl-b-IN-12

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

分子式 |

C28H29F3N6O2 |

|---|---|

分子量 |

538.6 g/mol |

IUPAC 名称 |

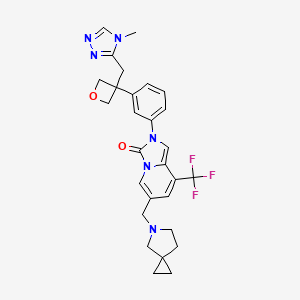

6-(5-azaspiro[2.4]heptan-5-ylmethyl)-2-[3-[3-[(4-methyl-1,2,4-triazol-3-yl)methyl]oxetan-3-yl]phenyl]-8-(trifluoromethyl)imidazo[1,5-a]pyridin-3-one |

InChI |

InChI=1S/C28H29F3N6O2/c1-34-18-32-33-24(34)11-27(16-39-17-27)20-3-2-4-21(10-20)36-14-23-22(28(29,30)31)9-19(13-37(23)25(36)38)12-35-8-7-26(15-35)5-6-26/h2-4,9-10,13-14,18H,5-8,11-12,15-17H2,1H3 |

InChI 键 |

QWIYHMAATGUUNQ-UHFFFAOYSA-N |

规范 SMILES |

CN1C=NN=C1CC2(COC2)C3=CC(=CC=C3)N4C=C5C(=CC(=CN5C4=O)CN6CCC7(C6)CC7)C(F)(F)F |

产品来源 |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Cbl-b Inhibitors in T Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The E3 ubiquitin ligase Casitas B-lineage lymphoma proto-oncogene-b (Cbl-b) is a critical intracellular immune checkpoint that establishes the threshold for T cell activation. Its inhibition represents a promising therapeutic strategy in immuno-oncology to enhance anti-tumor immunity. This technical guide provides a comprehensive overview of the mechanism of action of Cbl-b inhibitors, with a focus on Cbl-b-IN-12 and its potent analog NX-1607, in T lymphocytes. We delve into the core signaling pathways modulated by Cbl-b, present quantitative data on the effects of its inhibition, provide detailed experimental protocols for key assays, and visualize complex biological processes through signaling pathway and workflow diagrams.

The Role of Cbl-b in T Cell Activation

Cbl-b functions as a negative regulator of T cell activation by ubiquitinating key signaling molecules downstream of the T cell receptor (TCR) and the CD28 co-stimulatory receptor.[1][2][3] This ubiquitination can lead to protein degradation or modulation of protein-protein interactions, ultimately dampening the signaling cascade required for full T cell activation.

Upon TCR engagement without co-stimulation, Cbl-b is instrumental in inducing a state of T cell anergy, or unresponsiveness.[4] By ubiquitinating components of the proximal TCR signaling complex, Cbl-b raises the activation threshold, ensuring that T cells do not mount an immune response to self-antigens or harmless foreign antigens.

Key molecular targets of Cbl-b's E3 ligase activity in T cells include:

-

Phospholipase C-γ1 (PLC-γ1): Cbl-b-mediated ubiquitination of PLC-γ1 attenuates its activity, leading to reduced downstream signaling.[1]

-

Vav1: Cbl-b negatively regulates the activation of Vav1, a crucial guanine nucleotide exchange factor involved in actin cytoskeleton reorganization and T cell activation.[2]

-

p85 subunit of PI3K: By ubiquitinating the p85 regulatory subunit of Phosphoinositide 3-kinase (PI3K), Cbl-b can inhibit the PI3K-Akt signaling pathway, which is vital for T cell proliferation and survival.

-

TCR/CD3 complex: Cbl-b can ubiquitinate components of the TCR/CD3 complex, leading to their internalization and degradation, thereby terminating the signaling cascade.

Mechanism of Action of this compound and its Analogs

This compound and its more potent analog, NX-1607, are small molecule inhibitors that target the E3 ligase activity of Cbl-b.[5] NX-1607 acts as an "intramolecular glue," locking Cbl-b in an inactive, closed conformation.[5] This prevents the conformational changes necessary for Cbl-b to bind to its E2 ubiquitin-conjugating enzyme and subsequently ubiquitinate its target substrates.

By inhibiting Cbl-b, these compounds effectively lower the threshold for T cell activation. This leads to a series of downstream effects that enhance the anti-tumor immune response:

-

Enhanced T Cell Proliferation: Inhibition of Cbl-b promotes the proliferation of CD4+ and CD8+ T cells upon TCR stimulation.[1]

-

Increased Cytokine Production: Treatment with Cbl-b inhibitors leads to a significant increase in the secretion of key pro-inflammatory cytokines, such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[1]

-

Activation of Downstream Signaling Pathways: Inhibition of Cbl-b results in the increased phosphorylation and activation of key signaling molecules like PLC-γ1 and ERK1/2, components of the MAPK/ERK pathway.[1]

-

Overcoming T Cell Exhaustion: Preclinical studies suggest that Cbl-b inhibition can reverse T cell exhaustion, a state of dysfunction often observed in the tumor microenvironment.[6]

Quantitative Data on the Effects of Cbl-b Inhibition

The following tables summarize the quantitative effects of the Cbl-b inhibitor NX-1607 on T cell function from in vitro studies.

Table 1: Inhibitory Activity of NX-1607

| Assay Type | Target | IC50 | Reference |

| TR-FRET Assay | Cbl-b and Ub-E2 interaction | Low nanomolar | [1] |

Table 2: Effect of NX-1607 on T Cell Proliferation

| Cell Type | Treatment | Assay | Result | Reference |

| Primary Human CD3+ T Cells | 2 µM NX-1607 + anti-CD3 (72h) | CCK-8 Assay | Significant increase in cell viability | [1] |

| Primary Human CD4+ T Cells | 2 µM NX-1607 + anti-CD3 (72h) | CCK-8 Assay | Significant increase in cell viability | [1] |

| Primary Human CD8+ T Cells | 2 µM NX-1607 + anti-CD3 (72h) | CCK-8 Assay | Significant increase in cell viability | [1] |

| Purified Mouse CD3+ T Cells | 2 µM NX-1607 + anti-CD3 (72h) | Ki-67 Staining (Flow Cytometry) | Significant augmentation of proliferation | [1] |

Table 3: Effect of NX-1607 on Cytokine Production

| Cell Type | Treatment | Cytokine | Result | Reference |

| Jurkat T Cells | NX-1607 + anti-CD3 | IL-2 mRNA | Marked elevation | [1] |

| Primary Human T Cells | NX-1607 + anti-CD3 | IL-2 Secretion | Dose-dependent increase | [7] |

| Jurkat T Cells | NX-1607 + anti-CD3 | IFN-γ mRNA | Marked elevation | [1] |

| Primary Human T Cells | NX-1607 + anti-CD3 | IFN-γ Secretion | Dose-dependent increase | [7] |

Experimental Protocols

In Vitro Ubiquitination Assay

This protocol is adapted from methodologies used to assess the E3 ligase activity of Cbl-b.[8][9]

Objective: To determine the ability of Cbl-b to ubiquitinate a substrate protein in vitro and to assess the inhibitory effect of compounds like this compound.

Materials:

-

Recombinant human E1 activating enzyme

-

Recombinant human E2 conjugating enzyme (e.g., UbcH5b)

-

Recombinant human Cbl-b

-

Recombinant substrate protein (e.g., Syk)

-

Ubiquitin

-

ATP

-

10x Ubiquitination buffer (e.g., 250 mM Tris-HCl pH 7.5, 50 mM MgCl2, 10 mM DTT)

-

Cbl-b inhibitor (this compound or NX-1607)

-

SDS-PAGE gels and buffers

-

Western blotting apparatus and reagents

-

Antibodies: anti-ubiquitin, anti-substrate, and appropriate secondary antibodies

Procedure:

-

Prepare a reaction mixture containing E1 enzyme, E2 enzyme, ubiquitin, and the substrate protein in 1x ubiquitination buffer.

-

Add the Cbl-b inhibitor at various concentrations to the respective reaction tubes. Include a vehicle control (e.g., DMSO).

-

Pre-incubate the mixture for 10-15 minutes at room temperature.

-

Initiate the reaction by adding ATP and recombinant Cbl-b.

-

Incubate the reaction at 37°C for 30-60 minutes.

-

Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

-

Resolve the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with an anti-ubiquitin antibody to detect polyubiquitinated substrate, which will appear as a high-molecular-weight smear.

-

Re-probe the membrane with an anti-substrate antibody to confirm equal loading.

T Cell Proliferation Assay

This protocol is based on methods described for evaluating the effect of NX-1607 on T cell proliferation.[1]

Objective: To quantify the effect of Cbl-b inhibitors on T cell proliferation.

Materials:

-

Primary human or mouse T cells

-

Complete RPMI-1640 medium

-

Anti-CD3 antibody (plate-bound)

-

Cbl-b inhibitor (this compound or NX-1607)

-

96-well cell culture plates

-

CCK-8 proliferation assay kit or Ki-67 staining kit for flow cytometry

-

Flow cytometer (for Ki-67 method)

Procedure (CCK-8 Method):

-

Coat a 96-well plate with anti-CD3 antibody overnight at 4°C. Wash the wells with PBS before use.

-

Seed primary T cells (e.g., 8 x 10^4 cells/well) in the anti-CD3 coated plate.

-

Add the Cbl-b inhibitor at various concentrations. Include a vehicle control.

-

Incubate the plate for 72 hours at 37°C in a CO2 incubator.

-

Add 10 µL of CCK-8 reagent to each well and incubate for an additional 2-4 hours.

-

Measure the absorbance at 450 nm using a microplate reader.

Procedure (Ki-67 Staining):

-

Follow steps 1-4 of the CCK-8 method.

-

Harvest the cells and stain for surface markers (e.g., CD4, CD8).

-

Fix and permeabilize the cells using a commercial kit.

-

Stain with a fluorescently labeled anti-Ki-67 antibody.

-

Analyze the percentage of Ki-67 positive cells by flow cytometry.

Cytokine Secretion Assay (ELISA)

This protocol is a standard method for measuring cytokine levels in cell culture supernatants.[10][11]

Objective: To measure the concentration of cytokines (e.g., IL-2, IFN-γ) secreted by T cells following treatment with a Cbl-b inhibitor.

Materials:

-

Primary human or mouse T cells

-

Complete RPMI-1640 medium

-

Anti-CD3 and anti-CD28 antibodies

-

Cbl-b inhibitor (this compound or NX-1607)

-

24-well cell culture plates

-

ELISA kits for the cytokines of interest (e.g., human IL-2, human IFN-γ)

Procedure:

-

Activate T cells in 24-well plates with plate-bound anti-CD3 and soluble anti-CD28 antibodies.

-

Add the Cbl-b inhibitor at various concentrations. Include a vehicle control.

-

Incubate the cells for 24-72 hours at 37°C in a CO2 incubator.

-

Collect the cell culture supernatants and centrifuge to remove any cells or debris.

-

Perform the ELISA according to the manufacturer's instructions. This typically involves:

-

Coating a 96-well plate with a capture antibody.

-

Adding the culture supernatants and standards.

-

Adding a detection antibody.

-

Adding a substrate to produce a colorimetric signal.

-

Measuring the absorbance and calculating the cytokine concentration based on the standard curve.

-

Flow Cytometry for T Cell Activation Markers

This protocol is a standard method for assessing T cell activation status.[1][12][13]

Objective: To determine the expression of activation markers (e.g., CD69, CD25) on the surface of T cells after treatment with a Cbl-b inhibitor.

Materials:

-

Primary human or mouse T cells

-

Complete RPMI-1640 medium

-

Anti-CD3 and anti-CD28 antibodies

-

Cbl-b inhibitor (this compound or NX-1607)

-

24-well cell culture plates

-

Fluorescently labeled antibodies against T cell surface markers (e.g., CD3, CD4, CD8, CD69, CD25)

-

Flow cytometer

Procedure:

-

Activate T cells in 24-well plates with anti-CD3 and anti-CD28 antibodies in the presence of various concentrations of the Cbl-b inhibitor.

-

Incubate for 24-48 hours.

-

Harvest the cells and wash with FACS buffer (PBS with 2% FBS).

-

Stain the cells with a cocktail of fluorescently labeled antibodies against the surface markers of interest for 20-30 minutes on ice in the dark.

-

Wash the cells to remove unbound antibodies.

-

Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

-

Analyze the data to determine the percentage of cells expressing the activation markers and the mean fluorescence intensity.

Visualizations

Signaling Pathways

Caption: Cbl-b negatively regulates TCR and CD28 signaling pathways.

Caption: Workflow for assessing T cell activation after Cbl-b inhibition.

Conclusion

Cbl-b is a pivotal negative regulator of T cell activation, and its inhibition by small molecules like this compound and NX-1607 presents a compelling strategy to enhance anti-tumor immunity. By preventing the ubiquitination of key signaling proteins, these inhibitors lower the threshold for T cell activation, leading to increased proliferation, enhanced cytokine production, and a more robust immune response. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers working to advance this exciting class of immuno-oncology therapeutics. Further investigation into the in vivo efficacy, safety, and potential combination therapies will be crucial in realizing the full clinical potential of Cbl-b inhibitors.

References

- 1. Cbl-b inhibitor NX-1607 activates MAPK/ERK signaling pathway and enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cbl-b regulates the CD28 dependence of T-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cbl-b in T-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. T Cell Activation Threshold Regulated by E3 Ubiquitin Ligase Cbl-b Determines Fate of Inducible Regulatory T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. drughunter.com [drughunter.com]

- 6. Nurix Therapeutics Presents New Translational Data from First-in-Human Clinical Trial of Oral CBL-B Inhibitor NX-1607 Demonstrating Immune Activation and Tumor Microenvironment Remodeling | Nurix Therapeutics, Inc. [ir.nurixtx.com]

- 7. ascopubs.org [ascopubs.org]

- 8. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]

- 9. promega.com [promega.com]

- 10. nurixtx.com [nurixtx.com]

- 11. Cytokine analysis - ELISA / CBA [sanquin.org]

- 12. Flow Cytometric Evaluation of T Cell Activation Markers after Cardiopulmonary Bypass - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Flow cytometric evaluation of T cell activation markers after cardiopulmonary bypass - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Cbl-b in Tumor Immune Evasion: A Technical Guide for Researchers

Executive Summary: The E3 ubiquitin ligase Casitas B-lineage lymphoma-b (Cbl-b) has emerged as a critical intracellular checkpoint and a master negative regulator of anti-tumor immunity.[1][2] Operating downstream of key co-stimulatory and co-inhibitory receptors, Cbl-b sets the activation threshold for multiple immune cell lineages, most notably T cells and Natural Killer (NK) cells.[2][3] Its inhibition or genetic deletion unleashes a potent, multi-faceted anti-tumor response, characterized by enhanced T cell effector function, resistance to regulatory T cell (Treg) and PD-L1-mediated suppression, and heightened NK cell cytotoxicity.[4][5][6] This guide provides an in-depth examination of the molecular mechanisms governed by Cbl-b, summarizes key preclinical data, details relevant experimental protocols, and explores the therapeutic potential of targeting this pivotal node in cancer immunotherapy.

Cbl-b: A Gatekeeper of Immune Activation

Cbl-b is a RING finger E3 ubiquitin ligase that functions as a crucial regulator of signaling pathways in both adaptive and innate immune cells.[7][8] Its primary role is to negatively regulate activation signals emanating from antigen, cytokine, and co-stimulatory receptors.[9] It achieves this by targeting key signaling proteins for ubiquitination, which can lead to their proteasomal degradation or altered cellular localization, thereby dampening the immune response.[10][11] This function is central to maintaining peripheral tolerance and preventing autoimmunity; however, in the context of cancer, it is co-opted by tumors to facilitate immune evasion.[3][12] Cbl-b-deficient mice spontaneously reject a variety of cancers, highlighting its profound impact on tumor surveillance.[2]

The Central Role of Cbl-b in T Lymphocyte Function

The most well-characterized role of Cbl-b is in the regulation of T cell activation and tolerance. It acts as a pivotal gatekeeper that enforces the requirement for co-stimulation to achieve full T cell activation.[4]

Regulation of T Cell Receptor (TCR) and CD28 Signaling

Cbl-b is a master regulator downstream of the CD28 and CTLA-4 signaling pathways.[1] In the absence of a strong CD28 co-stimulatory signal, Cbl-b becomes active and ubiquitinates several key downstream effectors of the TCR signaling cascade.[1][13] These substrates include the p85 subunit of PI3K, PLCγ1, and Vav1, leading to the inhibition of critical T cell activation events.[1][10] Consequently, T cells lacking Cbl-b have a lower activation threshold and can proliferate and secrete IL-2 vigorously upon TCR stimulation alone, bypassing the need for CD28 co-stimulation.[4][14]

Intersection with Immune Checkpoint Pathways

Cbl-b is also a critical downstream mediator for inhibitory checkpoint pathways, including PD-1/PD-L1 and CTLA-4.

-

PD-1/PD-L1 Pathway: Genetic deletion or inhibition of Cbl-b renders T cells and NK cells resistant to PD-L1-mediated suppression.[5][15] This resistance is not due to a decrease in PD-1 expression on the cell surface.[5] Functional assays in melanoma models have shown that Cbl-b is a critical mediator of PD-1/PD-L1 signaling.[1] Combining Cbl-b inhibitors with PD-1 blockade has been shown to augment anti-tumor responses.[1][16]

-

CTLA-4 Pathway: The inhibitory receptor CTLA-4, which competes with CD28 for B7 ligand binding, induces Cbl-b expression.[3] This positions Cbl-b as a key effector of CTLA-4-mediated immune suppression.

Resistance to Suppression in the Tumor Microenvironment

The tumor microenvironment (TME) is rich with suppressive factors, including regulatory T cells (Tregs) and cytokines like TGF-β. Cbl-b plays a role in T cell susceptibility to these mechanisms.

-

Regulatory T cells (Tregs): Cbl-b-deficient CD8+ T cells are resistant to the suppressive effects of Tregs.[4][9] This is partly mediated by the hypersecretion of IFNγ by Cbl-b knockout T cells, which acts on the CD8+ T cells themselves to sustain their activation.[17]

-

TGF-β Signaling: Cbl-b promotes TGF-β signaling by ubiquitinating and targeting SMAD7 (a negative regulator of the pathway) for degradation.[1][8] Consequently, Cbl-b deficient T cells are partially resistant to the inhibitory effects of TGF-β, a key immunosuppressive cytokine in the TME.[9]

Role of Cbl-b in Other Immune Cells

While its role in T cells is prominent, Cbl-b also governs the function of other key anti-tumor effector cells.

-

Natural Killer (NK) Cells: Cbl-b acts as an intracellular checkpoint in NK cells.[6] Its expression is increased in activated NK cells, suggesting a negative feedback loop.[6] Downregulation or inhibition of Cbl-b in human NK cells leads to significant increases in granzyme B and perforin expression, IFN-γ production, and cytotoxic activity against tumor cells.[6][18] In vivo, depletion of NK cells can abolish the tumor growth delay observed in Cbl-b-/- mice.[18]

-

Dendritic Cells (DCs): The role of Cbl-b in DCs is more nuanced. Cbl-b-/- DCs produce higher levels of pro-inflammatory cytokines such as TNF-α and IL-6 upon Toll-like receptor (TLR) stimulation.[1][19] However, unlike T cells, this enhanced activation in DCs alone does not appear sufficient to prime a robust antigen-specific CD8+ T cell response.[1]

-

B Cells: Cbl-b also negatively regulates B cell activation. Its deficiency enhances CD40-mediated B cell proliferation, a key interaction for humoral immunity and antigen presentation.[1][9]

Quantitative Data Summary

The anti-tumor effects of Cbl-b deletion or inhibition have been quantified in numerous preclinical models.

| Model System | Tumor Type | Key Finding | Magnitude of Effect | Reference(s) |

| Cbl-b-/- mice | UVB-induced Skin Cancer | Spontaneous Tumor Rejection | >80% of Cbl-b-/- mice rejected tumors vs. 0% in WT | [1] |

| Cbl-b-/- mice | B16 Melanoma (metastatic) | Reduction in Liver Metastases | Significantly fewer metastases in Cbl-b-/- mice | [5][20] |

| Adoptive Transfer | E.G7 Lymphoma | Tumor Eradication by CD8+ T cells | Complete tumor regression in 100% of mice receiving Cbl-b-/- OT1 CD8+ T cells | [4] |

| Cbl-b-/- mice | MC38 Colon Adenocarcinoma | T Cell Exhaustion | Marked reduction of PD1+Tim3+ exhausted CD8+ TILs in Cbl-b-/- mice | [21] |

| Cbl-b-deficient CAR-T | MC38-CEA Colon Cancer | CAR-T Function | Reduced exhaustion markers (PD1+Tim3+); reduced tumor growth | [1][21] |

| Small Molecule Inhibitor (NX-1607) | CT26 Colon Carcinoma | Tumor Growth Inhibition | Significant reduction in tumor volume with daily oral dosing | [1][22] |

| Cbl-b-/- T cells (in vitro) | N/A | Resistance to PD-L1 Suppression | CD8+ T cells: 5% suppression in Cbl-b-/- vs 32% in WT | [20] |

| Cbl-b-/- T cells (in vitro) | N/A | IFN-γ Production under PD-L1 | CD4+ T cells: 20% suppression in Cbl-b-/- vs 68% in WT | [20] |

Experimental Protocols

This section provides generalized yet detailed methodologies for key experiments used to study the role of Cbl-b.

In Vivo Subcutaneous Tumor Model

This protocol describes the establishment and monitoring of a syngeneic tumor model in Cbl-b knockout and wild-type mice.

Methodology:

-

Animal Models: Use age-matched (8-12 weeks) wild-type (e.g., C57BL/6) and Cbl-b-/- mice on the same genetic background.[4][23] A conditional knockout model can also be used for tissue-specific deletion.[23]

-

Tumor Cell Culture: Culture syngeneic tumor cells (e.g., B16-F10 melanoma, MC38 colon adenocarcinoma) in appropriate media (e.g., DMEM with 10% FBS). Harvest cells during the logarithmic growth phase using trypsin. Wash cells 3 times with sterile phosphate-buffered saline (PBS). Resuspend and count cells, ensuring viability is >95% by trypan blue exclusion.

-

Inoculation: Anesthetize mice and shave the flank. Subcutaneously inject 1 x 10^5 to 1 x 10^6 tumor cells in a volume of 100 µL of sterile PBS using a 27-gauge needle.

-

Monitoring: Monitor mice 2-3 times weekly for tumor growth. Measure the longest diameter (length) and the perpendicular diameter (width) with digital calipers. Tumor volume is often calculated as (Length × Width²)/2. Monitor animal health and body weight.

-

Endpoint Analysis: Euthanize mice when tumors reach a predetermined endpoint (e.g., >1500 mm³ or ulceration). Excise tumors, spletons, and tumor-draining lymph nodes for analysis.

-

Immune Cell Analysis (Flow Cytometry):

-

Mechanically and enzymatically digest tumors (e.g., using collagenase/DNase) to create a single-cell suspension.

-

Isolate lymphocytes using a density gradient (e.g., Ficoll-Paque).

-

Stain cells with a panel of fluorescently-conjugated antibodies to identify immune populations (e.g., CD45, CD3, CD4, CD8, NK1.1) and their activation/exhaustion status (e.g., PD-1, Tim-3, CD44, CD69, Granzyme B).

-

Acquire data on a flow cytometer and analyze using appropriate software.

-

In Vitro T Cell Suppression Assay

This protocol assesses the resistance of Cbl-b-/- T cells to PD-L1-mediated inhibition.[15][20]

Methodology:

-

T Cell Isolation: Isolate CD4+ and CD8+ T cells from the spletons of wild-type and Cbl-b-/- mice using negative selection magnetic bead kits.

-

Plate Coating: Coat a 96-well flat-bottom plate with anti-CD3 antibody (e.g., 1 µg/mL) overnight at 4°C. Wash wells with PBS. In designated wells, co-coat with a recombinant PD-L1 fusion protein (PD-L1 Ig) at a concentration of 5-10 µg/mL. Control wells receive anti-CD3 and a control Ig protein.

-

T Cell Culture:

-

Label T cells with a proliferation tracking dye (e.g., CFSE or CellTrace Violet).

-

Plate 1 x 10^5 labeled T cells per well. Add soluble anti-CD28 antibody (1 µg/mL) to all wells to provide a baseline activation signal.

-

Culture for 72 hours at 37°C, 5% CO2.

-

-

Analysis:

-

Proliferation: Harvest cells and analyze dye dilution by flow cytometry. The percentage of divided cells is calculated. Suppression is calculated as: [1 - (% Proliferation with PD-L1 / % Proliferation with Control Ig)] * 100.

-

Cytokine Production: Collect supernatants after 48-72 hours and measure IFN-γ concentration using an ELISA kit.

-

In Vitro E3 Ligase Activity Assay

This protocol measures the autoubiquitination of Cbl-b as a proxy for its E3 ligase activity, which is useful for screening potential inhibitors.[24][25]

Methodology:

-

Reagents: Assemble purified recombinant proteins: Ubiquitin-activating enzyme (E1), E2 conjugating enzyme (e.g., UbcH5b), GST-tagged Cbl-b, and biotinylated ubiquitin. Also require ATP.

-

Reaction Setup: In a 96-well plate, combine E1, E2, ATP, and biotinylated ubiquitin in a reaction buffer. Add varying concentrations of purified GST-Cbl-b or a Cbl-b inhibitor compound.

-

Incubation: Incubate the reaction at 37°C for 1-4 hours to allow the ubiquitination cascade to proceed.

-

Detection: Use a homogenous assay system, such as a Lumit™ Immunoassay or TR-FRET.

-

Lumit™ Example: Add anti-GST-SmBiT and Streptavidin-LgBiT antibodies. If biotinylated ubiquitin has been attached to GST-Cbl-b, the NanoLuc luciferase subunits (SmBiT and LgBiT) are brought into proximity, generating a luminescent signal that can be read on a plate reader.[25]

-

-

Analysis: A higher signal indicates greater Cbl-b autoubiquitination activity. The effect of an inhibitor is measured by the dose-dependent decrease in signal.

Conclusion and Therapeutic Outlook

Cbl-b stands out as a central negative regulator of the anti-tumor immune response, influencing a wide array of immune cells and pathways. Its role as a gatekeeper for T cell activation, a mediator of checkpoint inhibition, and a suppressor of NK cell function makes it a highly attractive target for cancer immunotherapy.[1][13] Preclinical data robustly demonstrate that inhibiting Cbl-b can overcome immune suppression within the tumor microenvironment and promote tumor rejection.[4][22] Small molecule inhibitors targeting Cbl-b are now in clinical development, offering a novel strategy to provide antigen-specific immune stimulation and potentially benefit patients who are unresponsive to existing checkpoint blockade therapies.[1][13] Future research will focus on identifying patient populations most likely to benefit and exploring rational combination strategies to fully harness the therapeutic potential of Cbl-b inhibition.

References

- 1. jitc.bmj.com [jitc.bmj.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Cbl-b: Roles in T Cell Tolerance, Proallergic T Cell Development, and Cancer Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. JCI - Ablation of Cbl-b provides protection against transplanted and spontaneous tumors [jci.org]

- 5. Cbl-b Deficiency Mediates Resistance to Programmed Death-Ligand 1/Programmed Death-1 Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cbl-b is upregulated and plays a negative role in activated human NK cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Modulation of Immune Cell Functions by the E3 Ligase Cbl-b [frontiersin.org]

- 9. Modulation of Immune Cell Functions by the E3 Ligase Cbl-b - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanisms of Cbl-Mediated Ubiquitination of Proteins in T and Natural Killer Cells and Effects on Immune Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Cbl-b and Itch: Key regulators of peripheral T cell tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. rupress.org [rupress.org]

- 15. Cblb-deficient T cells are less susceptible to PD-L1-mediated inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 16. embopress.org [embopress.org]

- 17. Overproduction of IFNγ by Cbl-b-Deficient CD8+ T Cells Provides Resistance against Regulatory T Cells and Induces Potent Antitumor Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. aacrjournals.org [aacrjournals.org]

- 19. The role of the e3 ligase cbl-B in murine dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. academic.oup.com [academic.oup.com]

- 21. Deletion of Cbl-b inhibits CD8+ T-cell exhaustion and promotes CAR T-cell function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. nurixtx.com [nurixtx.com]

- 23. Cbl-b conditional knockout mouse - UNeMed [unemed.com]

- 24. Screening tools for CBL activity | TR-FRET Assay Kit | BPS Bioscience [bio-connect.nl]

- 25. promega.com [promega.com]

The Role of Cbl-b Inhibition in Enhancing Natural Killer Cell Activation: A Technical Overview

Disclaimer: As of late 2025, publicly available scientific literature and databases do not contain specific information on a compound designated "Cbl-b-IN-12." This technical guide, therefore, summarizes the effects of inhibiting the Casitas B-lineage lymphoma-b (Cbl-b) E3 ubiquitin ligase on Natural Killer (NK) cell activation, drawing upon preclinical data from various small molecule inhibitors and genetic knockout studies. The findings presented here are representative of the therapeutic potential of targeting Cbl-b to bolster the anti-tumor functions of NK cells.

Executive Summary

Casitas B-lineage lymphoma-b (Cbl-b) is a crucial intracellular checkpoint protein that negatively regulates the activation of several immune cells, including Natural Killer (NK) cells.[1][2][3][4] As an E3 ubiquitin ligase, Cbl-b targets key signaling proteins for degradation, thereby dampening immune responses.[1][4] Inhibition of Cbl-b has emerged as a promising immuno-oncology strategy to unleash the full cytotoxic potential of NK cells against malignant cells.[1][3][5] Preclinical studies consistently demonstrate that blocking Cbl-b function, either through small molecule inhibitors or genetic ablation, leads to enhanced NK cell proliferation, increased production of effector cytokines such as Interferon-gamma (IFN-γ), and augmented cytotoxicity against tumor targets.[5][6][7][8] This guide provides a comprehensive overview of the mechanism of action, quantitative effects, and experimental methodologies related to the inhibition of Cbl-b in NK cells for researchers, scientists, and drug development professionals.

The Cbl-b Signaling Pathway in NK Cell Activation

Cbl-b acts as a negative regulator in NK cells by ubiquitinating and targeting for degradation several key proteins involved in activating signaling pathways.[1][9] Its expression is upregulated in NK cells upon activation by cytokines like IL-2 and IL-15, or through engagement with tumor cells, suggesting a negative feedback loop to control the intensity and duration of the NK cell response.[6][10]

The inhibitory function of Cbl-b is multifaceted. It has been shown to operate downstream of TAM (Tyro3, Axl, Mer) receptor tyrosine kinases, which are negative regulators of NK cell activation.[9][11] Upon ligation, TAM receptors can lead to the phosphorylation and activation of Cbl-b, which in turn ubiquitinates and promotes the degradation of the adaptor protein LAT1, a critical component of activating receptor signaling.[9][11] Furthermore, Cbl-b can influence signaling pathways downstream of cytokine receptors, such as the JAK-STAT and PI3K-Akt pathways.[10]

Inhibition of Cbl-b removes this crucial braking mechanism. By preventing the degradation of key activating proteins, Cbl-b inhibitors lower the threshold for NK cell activation, leading to a more robust and sustained anti-tumor response.[8][12]

Quantitative Effects of Cbl-b Inhibition on NK Cell Function

The inhibition of Cbl-b leads to quantifiable improvements in various NK cell effector functions. The following tables summarize key findings from preclinical studies with different Cbl-b inhibitors and genetic knockdown approaches.

Table 1: Enhancement of NK Cell Cytotoxicity

| Treatment | Target Cell Line | Effector:Target (E:T) Ratio | % Increase in Cytotoxicity (approx.) | Reference |

| Cbl-b knockdown | K562 | 10:1 | 40% | [10] |

| Cbl-b inhibitor (HOT-A) | K562 | Dose-dependent | Promoted cytotoxicity | [5] |

| Cbl-b inhibitor | A549 (MHC-I KO) | Not specified | Increased cytotoxicity | [13] |

| Cbl-b KO (placental) | RPMI8226, K562, etc. | Various | Enhanced cytotoxicity | [14] |

Table 2: Increased Cytokine Production and Degranulation

| Treatment | Stimulation | Cytokine/Marker | Fold Increase (approx.) | Reference |

| Cbl-b knockdown | IL-15 | IFN-γ | 2.5 | [10] |

| Cbl-b inhibitor (HOT-A) | IL-12 + IL-18 | IFN-γ | Enhanced production | [5] |

| Cbl-b inhibitor (HOT-A) | anti-NKp30 | CD107a | Enhanced degranulation | [2] |

| Cbl-b inhibitor | Tumor co-culture | IFN-γ, TNF-α, Granzyme B | Dose-dependent induction | [13] |

| Cbl-b silencing | IL-2 + IL-12 | IFN-γ, TNF-α | Enhanced secretion | [15] |

Table 3: Enhanced Expression of Effector Molecules and Activation Markers

| Treatment | Stimulation | Molecule/Marker | Observation | Reference |

| Cbl-b knockdown | IL-15 | Granzyme B, Perforin | Significant increase | [6][10] |

| Cbl-b inhibitor (HOT-A) | Various | Granzyme B | Enhanced secretion | [5] |

| Cbl-b inhibitor (HOT-A) | Various | CD69 | Increased expression | [2] |

| Cbl-b silencing | IL-2 + IL-12 | CD69 | Upregulation | [15] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are outlines of key experimental protocols used to assess the impact of Cbl-b inhibition on NK cell activation.

NK Cell Isolation and Culture

Primary human NK cells are typically isolated from peripheral blood mononuclear cells (PBMCs) obtained from healthy donors.

-

PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

-

NK Cell Enrichment: Enrich for NK cells (CD56+CD3-) from the PBMC population using negative selection magnetic-activated cell sorting (MACS) kits.

-

Cell Culture: Culture the enriched NK cells in a complete medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS), penicillin-streptomycin, and a cytokine to maintain viability and prime for activation (e.g., low-dose IL-15 or IL-2).[10][16]

In Vitro NK Cell Cytotoxicity Assay

This assay measures the ability of NK cells to lyse target tumor cells.

-

Target Cell Labeling: Label target tumor cells (e.g., K562, a cell line sensitive to NK cell-mediated lysis) with a fluorescent dye (e.g., Calcein-AM or PKH26) or a radioactive isotope (e.g., ⁵¹Cr).[14]

-

Co-culture: Co-culture the labeled target cells with effector NK cells (pre-treated with a Cbl-b inhibitor or vehicle control) at various effector-to-target (E:T) ratios in a 96-well plate.

-

Incubation: Incubate the co-culture for a defined period (typically 4 hours) at 37°C.

-

Measurement of Lysis:

-

Fluorescence-based: Measure the release of the fluorescent dye into the supernatant using a plate reader.

-

Flow Cytometry-based: Add a viability dye (e.g., TO-PRO-3 or 7-AAD) and analyze the percentage of dead target cells (dye-positive) by flow cytometry.[14]

-

Radioactivity-based: Measure the release of the radioactive isotope into the supernatant using a gamma counter.

-

-

Calculation: Calculate the percentage of specific lysis using the formula: (% Experimental Release - % Spontaneous Release) / (% Maximum Release - % Spontaneous Release) x 100.

Flow Cytometry for Activation Markers and Degranulation

Flow cytometry is used to quantify the expression of cell surface markers associated with NK cell activation and degranulation (a surrogate for cytotoxicity).

-

NK Cell Stimulation: Stimulate NK cells (pre-treated with Cbl-b inhibitor or vehicle) with cytokines (e.g., IL-12 and IL-18), plate-bound antibodies against activating receptors (e.g., anti-NKp30, anti-NKG2D), or target cells.[2][5]

-

Degranulation Marker: For degranulation assays, add a fluorescently-conjugated antibody against CD107a (LAMP-1) to the culture during the stimulation period.

-

Surface Staining: After stimulation, wash the cells and stain with a cocktail of fluorescently-conjugated antibodies against surface markers of interest (e.g., CD69, CD25).

-

Intracellular Staining (Optional): For intracellular targets like Granzyme B and Perforin, fix and permeabilize the cells after surface staining, followed by incubation with antibodies against these intracellular proteins.

-

Data Acquisition and Analysis: Acquire data on a flow cytometer and analyze the percentage of positive cells and the mean fluorescence intensity (MFI) for each marker using appropriate software.

Cytokine Secretion Assay (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay used to quantify the concentration of cytokines secreted by NK cells into the culture supernatant.

-

Supernatant Collection: After stimulating NK cells (as described in 3.3), centrifuge the culture plate and carefully collect the supernatant.

-

ELISA Procedure: Perform an ELISA for the cytokine of interest (e.g., IFN-γ, TNF-α) on the collected supernatants according to the manufacturer's instructions. This typically involves:

-

Coating a 96-well plate with a capture antibody.

-

Adding the supernatants and a standard curve of known cytokine concentrations.

-

Adding a detection antibody.

-

Adding an enzyme-conjugated secondary antibody.

-

Adding a substrate to produce a colorimetric signal.

-

-

Data Analysis: Measure the absorbance using a plate reader and calculate the concentration of the cytokine in each sample by interpolating from the standard curve.[17]

Conclusion and Future Directions

Future research should focus on several key areas:

-

Clinical Translation: Advancing potent and selective Cbl-b inhibitors, such as HST-1011 and Nx-1607 which are in clinical trials, into later-phase clinical studies to evaluate their safety and efficacy in cancer patients.[8][19][20]

-

Combination Therapies: Exploring the synergistic potential of Cbl-b inhibitors with other immunotherapies, such as immune checkpoint blockades (e.g., anti-PD-1, anti-TIGIT) and adoptive NK cell therapies.[13][18][21]

-

Biomarker Development: Identifying predictive biomarkers to select patients most likely to respond to Cbl-b inhibitor therapy.[20]

-

In Vivo Studies: Further characterizing the in vivo effects of Cbl-b inhibitors on the tumor microenvironment and the interplay between NK cells and other immune cell populations.[5]

References

- 1. What are Cbl-b inhibitors and how do they work? [synapse.patsnap.com]

- 2. hotspotthera.com [hotspotthera.com]

- 3. Frontiers | Modulation of Immune Cell Functions by the E3 Ligase Cbl-b [frontiersin.org]

- 4. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Cbl-b Is Upregulated and Plays a Negative Role in Activated Human NK Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. hotspotthera.com [hotspotthera.com]

- 9. mdpi.com [mdpi.com]

- 10. Cbl-b is upregulated and plays a negative role in activated human NK cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. DSpace [repository.upenn.edu]

- 12. HotSpot Therapeutics Presents Preclinical Data from CBL-B Program at AACR Annual Meeting 2023 [prnewswire.com]

- 13. jitc.bmj.com [jitc.bmj.com]

- 14. celularity.com [celularity.com]

- 15. Cbl-b silenced human NK cells respond stronger to cytokine stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Inhibition of Cbl-b restores effector functions of human intratumoral NK cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. jitc.bmj.com [jitc.bmj.com]

- 18. Inhibition of Cbl-b restores effector functions of human intratumoral NK cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The co-crystal structure of Cbl-b and a small-molecule inhibitor reveals the mechanism of Cbl-b inhibition (Journal Article) | OSTI.GOV [osti.gov]

- 20. Targeting Cbl-b in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 21. nimbustx.com [nimbustx.com]

Cbl-b Signaling Pathway in Dendritic Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Casitas B-lineage lymphoma-b (Cbl-b) is a RING finger E3 ubiquitin ligase that has emerged as a critical negative regulator of immune responses.[1][2][3] It is expressed across all leukocyte subsets and plays a pivotal role in establishing the activation threshold in both innate and adaptive immune cells.[1][4] In dendritic cells (DCs), the sentinels of the immune system, Cbl-b is a key molecular brake that ensures immune homeostasis and prevents excessive inflammation.[5][6][7] Understanding the intricate signaling pathways governed by Cbl-b in DCs is paramount for the development of novel immunotherapies for a range of human disorders, including autoimmune diseases, infections, and cancer.[2][3][8] This technical guide provides a comprehensive overview of the Cbl-b signaling pathway in dendritic cells, with a focus on quantitative data, detailed experimental protocols, and visual representations of the core signaling cascades.

Core Signaling Pathways of Cbl-b in Dendritic Cells

Cbl-b exerts its regulatory functions in dendritic cells through multiple signaling pathways, primarily by targeting key signaling molecules for ubiquitination and subsequent degradation or functional modulation.

Negative Regulation of Toll-Like Receptor (TLR) Signaling

A primary function of Cbl-b in DCs is to curtail inflammatory responses triggered by Toll-like receptors (TLRs).[9][10] Cbl-b achieves this by targeting the central TLR adaptor molecules, MyD88 and TRIF, for degradation.[1][9][10][11] This action is dependent on the activation of Syk, which is triggered by integrin CD11b signaling.[1]

Control of DC Homeostasis via FLT3-mTOR Signaling

Cbl-b, in conjunction with its close homolog c-Cbl, plays a crucial role in maintaining DC homeostasis by regulating the Fms-like tyrosine kinase 3 (FLT3) signaling pathway.[5][6][7] The combined loss of Cbl and Cbl-b in DCs leads to defective ubiquitination and degradation of FLT3, resulting in enhanced downstream signaling through the AKT-mTOR pathway.[5][6][7] This aberrant signaling contributes to an expansion of conventional DC 1 (cDC1) populations and spontaneous inflammation.[5][6][7]

Attenuation of Cross-Presentation via DNGR-1 Signaling

In the context of antigen cross-presentation, a critical function of cDC1s, Cbl-b and c-Cbl are involved in terminating the signaling cascade initiated by the DNGR-1 (CLEC9A) receptor.[12][13] Upon engagement of DNGR-1 by dead cell debris, the spleen tyrosine kinase (SYK) is activated. Cbl and Cbl-b then mediate the K63-linked ubiquitination of SYK, leading to the termination of the signal and thereby restraining cross-presentation.[12][13]

Quantitative Data Summary

The functional consequences of Cbl-b deficiency in dendritic cells have been quantified in several studies. The following tables summarize these findings.

Table 1: Cytokine and Chemokine Production by Cbl-b Deficient Dendritic Cells

| Cytokine/Chemokine | Stimulus | Cell Type | Change in Cbl-b-/- vs. WT | Reference(s) |

| IL-1α | LPS | BMDCs | Increased | [10][14] |

| IL-6 | LPS | BMDCs | Increased | [10][14] |

| TNF-α | LPS | BMDCs | Increased | [10][14] |

| IL-12p70 | Various TLR ligands (excluding TLR9) | BMDCs | No significant change | [15] |

| IL-1β | LPS | BMDCs | Increased | [15] |

| CXCL1/KC | LPS | BMDCs | Increased | [11] |

| Inflammatory Cytokines & Chemokines (general) | Spontaneous | cDC1s (Cbl/Cbl-b-/-) | Increased | [5][6][7] |

Table 2: Phenotypic and Functional Changes in Cbl-b Deficient Dendritic Cells

| Parameter | Cell Type | Observation in Cbl-b-/- vs. WT | Reference(s) |

| DEC-205 (CD205) Expression | BMDCs | Enhanced induction | [9][10][14] |

| Allogeneic T-cell Proliferation | BMDCs | Increased | [9][10][14] |

| Antigen-specific T-cell Proliferation | BMDCs | Unaltered | [9][10][14] |

| FITC-dextran Uptake | BMDCs | Slightly higher | [14] |

| cDC1 Expansion | Splenic and Liver DCs (Cbl/Cbl-b-/-) | Marked expansion | [5][6][7] |

| MHC-II & Costimulatory Ligands | cDC1s (Cbl/Cbl-b-/-) | Unchanged | [5][6][7] |

Key Experimental Protocols

This section provides a general methodology for key experiments cited in the literature for studying the Cbl-b signaling pathway in dendritic cells. For detailed, step-by-step instructions, it is recommended to consult the original publications.

Generation of Bone Marrow-Derived Dendritic Cells (BMDCs)

-

Bone Marrow Isolation: Harvest bone marrow from the femurs and tibias of wild-type and Cbl-b knockout mice.

-

Red Blood Cell Lysis: Treat the cell suspension with ACK lysis buffer to remove red blood cells.

-

Cell Culture: Culture the bone marrow cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 20 ng/mL of granulocyte-macrophage colony-stimulating factor (GM-CSF).

-

Differentiation: Culture the cells for 6-8 days, with the addition of fresh media every 2-3 days, to allow for differentiation into immature DCs.

-

Harvesting: Non-adherent and loosely adherent cells, which are predominantly DCs, are harvested for subsequent experiments.

In Vitro TLR Stimulation and Cytokine Analysis

-

Cell Plating: Plate immature BMDCs in 24-well plates at a density of 1 x 10^6 cells/mL.

-

TLR Ligand Stimulation: Stimulate the cells with various TLR agonists such as lipopolysaccharide (LPS) for TLR4, Poly(I:C) for TLR3, or CpG for TLR9 at appropriate concentrations.

-

Incubation: Incubate the cells for 24-48 hours.

-

Supernatant Collection: Collect the culture supernatants.

-

Cytokine Quantification: Measure the concentrations of cytokines and chemokines in the supernatants using enzyme-linked immunosorbent assay (ELISA) kits specific for the cytokines of interest (e.g., IL-1α, IL-6, TNF-α, IL-12p70).

Mixed Lymphocyte Reaction (MLR)

-

Responder T-cell Isolation: Isolate CD4+ or CD8+ T cells from the spleens and lymph nodes of allogeneic mice using magnetic-activated cell sorting (MACS).

-

Stimulator DC Preparation: Treat wild-type and Cbl-b deficient BMDCs with mitomycin C to inhibit their proliferation.

-

Co-culture: Co-culture the responder T cells with the stimulator DCs at various T-cell to DC ratios (e.g., 10:1, 50:1, 100:1).

-

Proliferation Assay: After 3-5 days of co-culture, assess T-cell proliferation by measuring the incorporation of [3H]-thymidine or by using proliferation dyes such as CFSE.

Western Blotting for Ubiquitination Assays

-

Cell Lysis: Lyse the dendritic cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Immunoprecipitation: Incubate the cell lysates with an antibody specific for the protein of interest (e.g., MyD88, FLT3, SYK) and protein A/G agarose beads to pull down the target protein.

-

Washing: Wash the beads extensively to remove non-specific binding.

-

Elution and SDS-PAGE: Elute the immunoprecipitated proteins and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Immunoblotting: Transfer the proteins to a polyvinylidene difluoride (PVDF) membrane and probe with an antibody specific for ubiquitin to detect the ubiquitinated forms of the target protein. A subsequent probing with an antibody against the target protein itself is performed to confirm equal loading.

Conclusion

Cbl-b is a multifaceted negative regulator within dendritic cells, fine-tuning their response to various stimuli and maintaining immune quiescence. Its E3 ligase activity is central to controlling the intensity and duration of signaling from key receptors such as TLRs and FLT3, thereby preventing aberrant inflammation and autoimmunity. The targeted ubiquitination of signaling adaptors like MyD88, TRIF, and SYK underscores the precise molecular control exerted by Cbl-b. For drug development professionals, targeting the Cbl-b pathway presents a promising strategy to enhance the efficacy of DC-based vaccines and other immunotherapies. By transiently inhibiting Cbl-b, it may be possible to augment DC activation and promote more robust anti-tumor or anti-viral immune responses. However, a thorough understanding of the context-dependent roles of Cbl-b is crucial to avoid unintended inflammatory side effects. Future research should continue to dissect the complex interplay of Cbl-b with other signaling networks in DCs to fully harness its therapeutic potential.

References

- 1. Modulation of Immune Cell Functions by the E3 Ligase Cbl-b - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 3. tandfonline.com [tandfonline.com]

- 4. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Ubiquitin Ligases CBL and CBL-B Maintain the Homeostasis and Immune Quiescence of Dendritic Cells [frontiersin.org]

- 6. Ubiquitin Ligases CBL and CBL-B Maintain the Homeostasis and Immune Quiescence of Dendritic Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ubiquitin Ligases CBL and CBL-B Maintain the Homeostasis and Immune Quiescence of Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regulation of immune responses by E3 ubiquitin ligase Cbl-b - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. The Role of the E3 Ligase Cbl-B in Murine Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Modulation of Immune Cell Functions by the E3 Ligase Cbl-b [frontiersin.org]

- 12. SYK ubiquitination by CBL E3 ligases restrains cross-presentation of dead cell-associated antigens by type 1 dendritic cells | Crick [crick.ac.uk]

- 13. SYK ubiquitination by CBL E3 ligases restrains cross-presentation of dead cell-associated antigens by type 1 dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The role of the e3 ligase cbl-B in murine dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The E3 ligase c-Cbl regulates dendritic cell activation - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Cbl-b-IN-12: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and synthesis of Cbl-b-IN-12, a novel inhibitor of the Casitas B-lineage lymphoma-b (Cbl-b) E3 ubiquitin ligase. This document details the scientific rationale for targeting Cbl-b in immuno-oncology, summarizes the known properties of this compound, and outlines general experimental protocols relevant to its characterization.

Introduction: Cbl-b as a Key Immuno-Oncology Target

Casitas B-lineage lymphoma-b (Cbl-b) is a RING finger E3 ubiquitin ligase that functions as a critical negative regulator of immune cell activation, particularly in T lymphocytes and NK cells.[1][2] By ubiquitinating key signaling proteins in the T-cell receptor (TCR) and co-stimulatory pathways, Cbl-b effectively raises the threshold for T-cell activation.[3] This intrinsic checkpoint mechanism prevents excessive immune responses and maintains tolerance. However, in the context of cancer, Cbl-b's activity can contribute to an immunosuppressive tumor microenvironment, allowing cancer cells to evade immune surveillance.[4][5]

The therapeutic potential of inhibiting Cbl-b lies in its ability to lower the activation threshold of T cells and other immune cells, thereby enhancing their anti-tumor activity.[5][6] Genetic knockout studies and preclinical research with small molecule inhibitors have demonstrated that targeting Cbl-b can lead to robust anti-tumor immunity and tumor regression.[5] This has positioned Cbl-b as a promising "undruggable" target for the next wave of cancer immunotherapies.[5]

This compound: A Novel Cbl-b Inhibitor

This compound has been identified as a potent inhibitor of Cbl-b. Publicly available information indicates that this compound originates from patent WO2022221704A1, where it is listed as "Example 10".[7]

Quantitative Data Summary

The primary publicly accessible quantitative data for this compound is its half-maximal inhibitory concentration (IC50).

| Compound | Target | Assay Type | IC50 (nM) | Source |

| This compound | Cbl-b | Biochemical Assay | < 100 | Patent WO2022221704A1[7] |

Table 1: Publicly Available Quantitative Data for this compound

Synthesis of this compound

The detailed synthetic route for this compound is described in patent WO2022221704A1. As the full text of this patent is not publicly available, a detailed, step-by-step synthesis protocol cannot be provided here. The synthesis of such small molecule inhibitors typically involves a multi-step organic chemistry process, often culminating in a purification step such as chromatography.

Experimental Protocols

The characterization of Cbl-b inhibitors like this compound involves a variety of biochemical and cell-based assays. Below are representative protocols for key experiments in this field. The specific conditions for this compound would be detailed in the aforementioned patent.

Cbl-b Inhibition Assay (General Protocol)

A common method to assess the potency of Cbl-b inhibitors is a biochemical assay that measures the ubiquitination of a substrate. A Time-Resolved Fluorescence Energy Transfer (TR-FRET) assay is a frequently used format.

Objective: To determine the IC50 of a test compound against Cbl-b E3 ligase activity.

Materials:

-

Recombinant human Cbl-b protein

-

Ubiquitin-activating enzyme (E1)

-

Ubiquitin-conjugating enzyme (E2), e.g., UbcH5b

-

Biotinylated ubiquitin

-

Europium-labeled anti-tag antibody (e.g., anti-GST) for the Cbl-b substrate

-

Streptavidin-conjugated acceptor fluorophore (e.g., allophycocyanin)

-

ATP

-

Assay buffer

-

Test compound (e.g., this compound)

Procedure:

-

Prepare a reaction mixture containing E1, E2, biotinylated ubiquitin, and ATP in the assay buffer.

-

Add the recombinant Cbl-b substrate protein to the wells of a microplate.

-

Add serial dilutions of the test compound to the wells.

-

Initiate the ubiquitination reaction by adding the reaction mixture to the wells.

-

Incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 1-2 hours).

-

Stop the reaction by adding a detection mixture containing the Europium-labeled antibody and streptavidin-conjugated acceptor.

-

Incubate for a further period to allow for antibody binding.

-

Read the plate on a TR-FRET-compatible reader, measuring the emission at two wavelengths.

-

Calculate the ratio of the acceptor to donor fluorescence and plot the results against the compound concentration to determine the IC50 value.

Cbl-b Autoubiquitination Assay

This assay measures the ability of a Cbl-b inhibitor to prevent the self-ubiquitination of the Cbl-b protein.[8]

Objective: To assess the inhibitory effect of a compound on Cbl-b autoubiquitination.

Materials:

-

GST-tagged Cbl-b protein

-

E1 and E2 enzymes

-

Biotinylated ubiquitin

-

ATP

-

Anti-GST-SmBiT and Streptavidin-LgBiT (for Lumit™ assay)

-

Test compound

Procedure (based on Lumit™ Immunoassay): [8]

-

A reaction mixture of E1, E2, ATP, and biotinylated ubiquitin is prepared.

-

Serial dilutions of GST-Cbl-b are added to a 96-well plate.

-

The reaction mixture is added, and the plate is incubated.

-

A detection reagent containing anti-GST-SmBiT and Streptavidin-LgBiT is added.

-

The luminescence, which is proportional to the extent of autoubiquitination, is measured.

-

To test an inhibitor, a fixed concentration of GST-Cbl-b is used, and the assay is performed in the presence of varying concentrations of the test compound.

Visualizations

Cbl-b Signaling Pathway in T-Cell Activation

Caption: Simplified Cbl-b signaling pathway in T-cell activation.

General Experimental Workflow for Cbl-b Inhibitor Screening

Caption: General workflow for the discovery and development of Cbl-b inhibitors.

References

- 1. The race against cancer – targeting Cbl-b in cellular therapy – invIOs [invios.com]

- 2. Frontiers | Modulation of Immune Cell Functions by the E3 Ligase Cbl-b [frontiersin.org]

- 3. Cbl-b (D3C12) Rabbit mAb | Cell Signaling Technology [cellsignal.com]

- 4. CBL-B - An upcoming immune-oncology target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jitc.bmj.com [jitc.bmj.com]

- 6. Targeting Cbl-b in cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. promega.com [promega.com]

The Central Role of Cbl-b in Orchestrating T Cell Anergy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

T cell anergy, a state of functional unresponsiveness, is a critical mechanism of peripheral tolerance that prevents autoimmune reactions. A key architect of this hyporesponsive state is the E3 ubiquitin ligase, Casitas B-lineage lymphoma-b (Cbl-b). Operating as a crucial checkpoint, Cbl-b integrates signals from the T cell receptor (TCR) and co-stimulatory molecules to set the threshold for T cell activation. In the absence of co-stimulatory signals, Cbl-b is instrumental in inducing and maintaining T cell anergy. This in-depth technical guide elucidates the molecular mechanisms by which Cbl-b regulates T cell anergy, providing detailed experimental protocols and quantitative data to facilitate further research and therapeutic development in immunology and oncology.

Core Mechanism: Cbl-b as a Gatekeeper of T Cell Activation

T cell activation is a two-signal process. Signal 1 is delivered through the TCR upon recognition of a specific antigen presented by a major histocompatibility complex (MHC) molecule. However, this signal alone is insufficient for a productive immune response and instead leads to anergy. Full T cell activation requires a second, co-stimulatory signal (Signal 2), primarily mediated by the interaction of CD28 on the T cell with its ligands (CD80/CD86) on antigen-presenting cells (APCs).[1]

Cbl-b functions as a master regulator that enforces this two-signal requirement.[2] In the absence of CD28 co-stimulation, Cbl-b becomes the dominant force, negatively regulating TCR signaling and promoting anergy. Conversely, CD28 engagement leads to the ubiquitination and subsequent degradation of Cbl-b, thus lowering the activation threshold and permitting a robust immune response.[3][4] The inhibitory function of Cbl-b is further enhanced by signals from co-inhibitory receptors like CTLA-4, which upregulate Cbl-b expression.[5][6]

The pivotal role of Cbl-b is underscored by the phenotype of Cblb knockout mice. T cells from these mice bypass the need for CD28 co-stimulation for proliferation and IL-2 production, are resistant to anergy induction, and the mice are highly susceptible to autoimmune diseases.[1][7][8]

Molecular Mechanisms of Cbl-b-Mediated T Cell Anergy

Cbl-b exerts its anergizing function primarily through its E3 ubiquitin ligase activity, targeting key signaling molecules for ubiquitination and subsequent degradation or functional inactivation.[5][9]

Key Substrates of Cbl-b in T Cell Anergy:

-

Phospholipase C-γ1 (PLC-γ1): Cbl-b-mediated ubiquitination of PLC-γ1 in anergic T cells impairs its phosphorylation and activation.[7][10][11] This leads to reduced calcium mobilization, a critical downstream event in TCR signaling.[10][11]

-

Protein Kinase C-θ (PKC-θ): Cbl-b also targets PKC-θ for ubiquitination in anergic T cells.[7][9] The inactivation of PKC-θ disrupts the activation of the transcription factor NF-κB, which is essential for the expression of pro-inflammatory cytokines like IL-2.[7][12]

-

Vav1: Cbl-b negatively regulates the guanine nucleotide exchange factor Vav1.[1] By suppressing Vav1 activation, Cbl-b inhibits the reorganization of the actin cytoskeleton required for stable immunological synapse formation and sustained TCR signaling.[5]

-

PI3K (p85 regulatory subunit): Cbl-b can ubiquitinate the p85 regulatory subunit of Phosphoinositide 3-kinase (PI3K), thereby dampening the pro-survival and proliferative signals mediated by the PI3K/Akt pathway.[13][14]

The concerted ubiquitination of these and other substrates by Cbl-b effectively dismantles the signaling machinery required for T cell activation, leading to a state of profound and lasting unresponsiveness.

Quantitative Data on Cbl-b Function in T Cells

The following tables summarize quantitative data from various studies, illustrating the impact of Cbl-b on key aspects of T cell function.

| Parameter | Wild-Type T Cells | Cbl-b Deficient T Cells | Reference(s) |

| Proliferation (Stimulation via TCR alone) | Low to negligible | Significant proliferation | [1][13] |

| Proliferation (Stimulation via TCR + CD28) | Robust proliferation | Hyperproliferation | [13][15] |

Table 1: Effect of Cbl-b on T Cell Proliferation. This table highlights that Cbl-b deficiency bypasses the requirement for CD28 co-stimulation for T cell proliferation.

| Cytokine | Wild-Type T Cells (TCR stimulation alone) | Cbl-b Deficient T Cells (TCR stimulation alone) | Reference(s) |

| IL-2 | Low to undetectable | Markedly increased production | [1][6][15] |

| IFN-γ | Low | Increased production | [1] |

Table 2: Cbl-b Regulation of Cytokine Production. This table demonstrates the suppressive effect of Cbl-b on the production of key cytokines like IL-2 and IFN-γ following TCR engagement without co-stimulation.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the study of Cbl-b in T cell anergy.

In Vitro T Cell Anergy Induction

This protocol describes a common method for inducing anergy in T cells in vitro by stimulating the TCR in the absence of co-stimulation.

Materials:

-

Purified CD4+ T cells

-

Plate-bound anti-CD3 antibody (e.g., clone 145-2C11)

-

Soluble anti-CD28 antibody (e.g., clone 37.51) for control activated T cells

-

Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol)

-

Recombinant human IL-2 (for resting phase)

-

Antigen-presenting cells (APCs) (e.g., irradiated splenocytes)

-

Specific antigen (e.g., OVA peptide for OT-II T cells)

Procedure:

-

Anergy Induction:

-

Coat a 24-well plate with anti-CD3 antibody (1-10 µg/mL in PBS) overnight at 4°C.

-

Wash the plate twice with sterile PBS.

-

Add 1 x 10^6 purified CD4+ T cells per well in complete RPMI medium.

-

For the control "activated" group, add soluble anti-CD28 antibody (1-2 µg/mL).

-

-

Resting Phase:

-

Harvest the T cells and wash them thoroughly.

-

Culture the cells in complete RPMI medium supplemented with a low dose of IL-2 (10-20 U/mL) for 3-5 days to allow them to return to a resting state.[16]

-

-

Re-stimulation and Anergy Assessment:

-

Harvest the rested T cells and wash to remove IL-2.

-

Co-culture the T cells (2 x 10^5) with irradiated APCs (5 x 10^5) and the specific antigen in a 96-well plate.

-

Assess proliferation after 48-72 hours by [3H]-thymidine incorporation or CFSE dilution.

-

Measure IL-2 production in the supernatant by ELISA.

-

Anergic T cells will exhibit significantly reduced proliferation and IL-2 production compared to the control "activated" T cells upon re-stimulation.

-

Cbl-b Ubiquitination Assay

This protocol details the immunoprecipitation of a target protein followed by western blotting to detect its ubiquitination status.

Materials:

-

Treated T cells (e.g., anergized vs. activated)

-

Lysis buffer (e.g., RIPA buffer) containing protease and deubiquitinase inhibitors (e.g., PMSF, N-ethylmaleimide)

-

Antibody against the target protein (for immunoprecipitation)

-

Protein A/G agarose or magnetic beads

-

Antibody against ubiquitin (for western blotting)

-

HRP-conjugated secondary antibody

-

SDS-PAGE gels and western blotting apparatus

-

ECL substrate

Procedure:

-

Cell Lysis:

-

Lyse 10-20 x 10^6 T cells in 1 mL of ice-cold lysis buffer for 30 minutes on ice.[8]

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (cell lysate) to a new pre-chilled tube.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C with rotation.

-

Centrifuge and transfer the supernatant to a new tube.

-

Add 2-5 µg of the primary antibody against the target protein to the pre-cleared lysate.

-

Incubate overnight at 4°C with gentle rotation.[17]

-

Add fresh protein A/G beads and incubate for another 2-4 hours at 4°C.

-

Pellet the beads by centrifugation and wash 3-5 times with cold lysis buffer.

-

-

Western Blotting:

-

Resuspend the beads in 2X Laemmli sample buffer and boil for 5-10 minutes to elute the proteins.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with an anti-ubiquitin antibody overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate. A high-molecular-weight smear or laddering pattern indicates ubiquitination of the target protein.

-

T Cell Proliferation Assay using CFSE

This protocol outlines the use of Carboxyfluorescein succinimidyl ester (CFSE) to track T cell proliferation by flow cytometry.

Materials:

-

Purified T cells

-

CFSE staining solution (e.g., CellTrace™ CFSE Cell Proliferation Kit)

-

Complete RPMI-1640 medium

-

Stimulating agents (e.g., anti-CD3/CD28 antibodies, antigens, and APCs)

-

Flow cytometer

Procedure:

-

CFSE Labeling:

-

Resuspend 1 x 10^7 T cells in 1 mL of pre-warmed PBS.

-

Immediately vortex and incubate for 10-15 minutes at 37°C, protected from light.[18][19]

-

Quench the staining by adding 5 volumes of ice-cold complete RPMI medium.

-

Incubate on ice for 5 minutes.

-

Wash the cells 2-3 times with a large volume of complete medium to remove unbound CFSE.

-

-

Cell Culture and Stimulation:

-

Resuspend the CFSE-labeled T cells in complete medium.

-

Plate the cells in a 96-well plate at a density of 1-2 x 10^5 cells/well.

-

Add the desired stimuli.

-

Culture for 3-5 days at 37°C, 5% CO2.

-

-

Flow Cytometry Analysis:

-

Harvest the cells and stain with fluorescently labeled antibodies against cell surface markers if desired (e.g., CD4, CD8).

-

Acquire the samples on a flow cytometer, detecting CFSE in the FITC channel.

-

Unstimulated cells will show a single bright peak of CFSE fluorescence.

-

As cells divide, the CFSE is distributed equally between daughter cells, resulting in successive peaks with half the fluorescence intensity of the parent generation.

-

Analyze the data using flow cytometry software to determine the percentage of divided cells and the number of cell divisions.[5]

-

Visualizing the Core Mechanisms of Cbl-b Action

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows related to Cbl-b's role in T cell anergy.

Caption: Cbl-b signaling pathway in T cell anergy.

Caption: Experimental workflow for a ubiquitination assay.

Caption: Logical relationship of Cbl-b in T cell fate decision.

Conclusion and Future Directions

Cbl-b stands as a non-redundant, pivotal regulator of T cell anergy. Its role as an E3 ubiquitin ligase, targeting key components of the TCR signaling cascade, firmly establishes it as a gatekeeper that prevents inappropriate T cell activation and maintains peripheral tolerance. The detailed mechanisms and protocols presented in this guide offer a framework for researchers to further dissect the intricate regulatory networks governed by Cbl-b.

For drug development professionals, the potent immuno-suppressive function of Cbl-b makes it an attractive therapeutic target. The development of small molecule inhibitors that can transiently block Cbl-b function holds immense promise for cancer immunotherapy.[20] By "releasing the brakes" on T cells within the tumor microenvironment, Cbl-b inhibitors could potentially convert anergic, tumor-infiltrating lymphocytes into potent anti-cancer effectors.[19] A thorough understanding of the fundamental biology of Cbl-b, as outlined in this guide, is paramount to the successful clinical translation of these next-generation immunotherapies. Future research should continue to focus on identifying the full spectrum of Cbl-b substrates in different T cell subsets and under various pathological conditions to refine our understanding and therapeutic targeting of this critical immune checkpoint.

References

- 1. Overproduction of IL-2 by Cbl-b deficient CD4+ T cells provides resistance against regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. abbexa.com [abbexa.com]

- 3. Screening tools for CBL activity | TR-FRET Assay Kit | BPS Bioscience [bio-connect.nl]

- 4. Frontiers | Conversion of Anergic T Cells Into Foxp3- IL-10+ Regulatory T Cells by a Second Antigen Stimulus In Vivo [frontiersin.org]

- 5. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Regulation of immune responses by E3 ubiquitin ligase Cbl-b - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Immunoprecipitation (IP) Protocol | Rockland [rockland.com]

- 9. Cbl-b: Roles in T Cell Tolerance, Proallergic T Cell Development, and Cancer Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Essential role of the E3 ubiquitin ligase Cbl-b in T cell anergy induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. T-cell receptor-induced NF-kappaB activation is negatively regulated by E3 ubiquitin ligase Cbl-b - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Modulation of Immune Cell Functions by the E3 Ligase Cbl-b - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. CBLB Deficiency in Human CD4+ T Cells Results in Resistance to T Regulatory Suppression through Multiple Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Induction of T-cell activation or anergy determined by the combination of intensity and duration of T-cell receptor stimulation, and sequential induction in an individual cell - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Protocol for Immunoprecipitation - Creative Proteomics [creative-proteomics.com]

- 18. mucosalimmunology.ch [mucosalimmunology.ch]

- 19. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 20. promega.com [promega.com]

The Impact of Cbl-b Inhibition on the Tumor Microenvironment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The E3 ubiquitin ligase Casitas B-lineage lymphoma-b (Cbl-b) has emerged as a critical intracellular immune checkpoint, negatively regulating the activation and effector functions of key anti-tumor immune cells, including T cells and Natural Killer (NK) cells.[1][2] Its role in establishing the activation threshold for these lymphocytes makes it a compelling target for cancer immunotherapy.[1][3] Inhibition of Cbl-b aims to reverse the immunosuppressive tumor microenvironment (TME), thereby unleashing a potent and durable anti-cancer immune response. This guide provides a technical overview of the impact of Cbl-b inhibition on the TME, summarizing preclinical and early clinical findings for novel Cbl-b inhibitors, detailing relevant experimental protocols, and visualizing the core signaling pathways.

The Role of Cbl-b in Immune Suppression

Cbl-b is a master regulator that fine-tunes the activation of T cells and NK cells.[2][4] In the absence of co-stimulatory signals, Cbl-b ubiquitinates key signaling proteins downstream of the T-cell receptor (TCR), marking them for degradation and leading to T-cell anergy or tolerance.[1][5] By inhibiting Cbl-b, the requirement for co-stimulation is bypassed, leading to a more robust activation of T cells even in the suppressive TME.[1] Similarly, Cbl-b dampens NK cell activity, and its inhibition enhances their cytotoxic potential against tumor cells.[4][6]

Impact of Cbl-b Inhibitors on the Tumor Microenvironment

Several small molecule inhibitors of Cbl-b are in preclinical and early clinical development, including Cbl-b-IN-12 and other compounds such as NTX-801, NX-1607, and HST-1011 (also referred to as HOT-A). These inhibitors have demonstrated a significant impact on the TME through various mechanisms:

-

Enhanced T-Cell Activation and Function: Cbl-b inhibitors have been shown to increase the proliferation and effector function of T cells. This is characterized by increased production of pro-inflammatory cytokines such as Interferon-gamma (IFN-γ) and Interleukin-2 (IL-2).[4][7]

-

Increased NK Cell Cytotoxicity: Inhibition of Cbl-b leads to enhanced NK cell activation, proliferation, and cytotoxicity against cancer cells.[4][6]

-

Remodeling of the Tumor Infiltrate: Treatment with Cbl-b inhibitors has been associated with an increase in the density of tumor-infiltrating lymphocytes (TILs), particularly cytotoxic CD8+ T cells.[8][9][10][11]

-

Tumor Growth Inhibition: In syngeneic mouse models, Cbl-b inhibitors have demonstrated significant tumor growth inhibition, both as monotherapy and in combination with other immunotherapies like anti-PD-1 antibodies.[7][12]

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical and clinical studies of Cbl-b inhibitors.

Table 1: In Vitro Effects of Cbl-b Inhibitors

| Inhibitor | Cell Type | Assay | Endpoint | Result | Citation |

| NTX-801 | Primary Human and Mouse T cells | Cytokine Secretion | IL-2 Production | Potent enhancement of cytokine secretion | 4 |

| HOT-A | Human NK cells | Cytotoxicity Assay | Killing of K562 cells | Enhanced cytotoxic activity | 5, 19 |

| HOT-A | Human NK cells | Proliferation Assay | Cell Proliferation | Increased NK cell proliferation | 5 |

| HOT-A | Human NK cells | Cytokine Secretion | IFN-γ Production | Enhanced IFN-γ production | 5 |

| NX-1607 | Human Peripheral T cells | T-cell Activation and Proliferation | Proliferation | Statistically significantly greater in patients with stable disease vs. progressive disease | 1, 12, 14, 15 |

Table 2: In Vivo Effects of Cbl-b Inhibitors in Mouse Models

| Inhibitor | Mouse Model | Endpoint | Result | Citation |

| NTX-801 | CT26 Syngeneic Model | Tumor Growth Inhibition | Robust and statistically significant tumor growth inhibition | 4, 7 |

| NTX-801 | CT26 Syngeneic Model (in combination with anti-PD-1) | Anti-tumor Activity & Survival | Robust anti-tumor activity and increased survival | 4 |

| HOT-A | In vivo tumor models | NK cell function | Enhanced NK cell function | 5 |

Table 3: Clinical Effects of Cbl-b Inhibitors (Human Data)

| Inhibitor | Cancer Type | Analysis | Endpoint | Result | Citation |

| NX-1607 | Metastatic Castration-Resistant Prostate Cancer | Paired metastatic lymph node tumor biopsies | CD8+ TIL density | Increase in CD8+ TIL density | 1, 12, 14, 15 |

| NX-1607 | Advanced Solid Tumors | Paired metastatic lymph node tumor biopsies | Immune Activation Gene Signatures | Enhanced immune activation gene signatures | 1, 12, 14, 15 |